1-Ethyl-3-nitro-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-3-nitro-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an ethyl group at the first position, a nitro group at the third position, and an amine group at the fifth position of the pyrazole ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Ethyl-3-nitro-1H-pyrazol-5-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, to form the pyrazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Ethyl-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and bases like sodium hydroxide . Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1-Ethyl-3-nitro-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Ethyl-3-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3,5-Dinitro-1H-pyrazol-4-amine: This compound has two nitro groups and is used as an energetic material.
1-Ethyl-1H-pyrazol-5-amine: Lacks the nitro group and is used in different synthetic applications.
5-Amino-1H-pyrazole-4-carbonitrile: Contains a cyano group and is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-ethyl-5-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2,6H2,1H3 |
InChI Key |
GVZSHZCAURNQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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